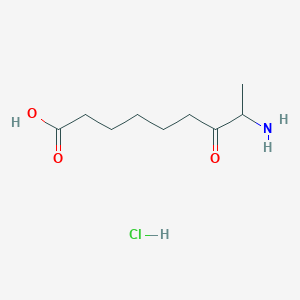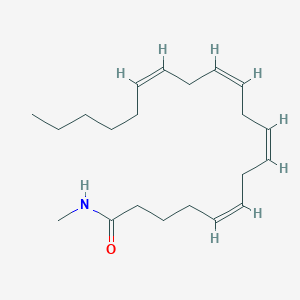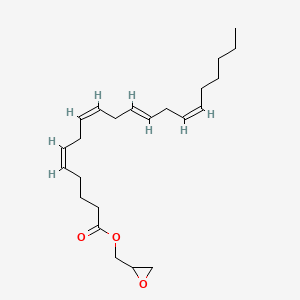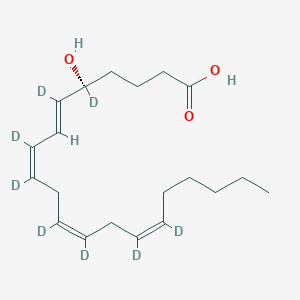
5(S)-HETE-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(S)-HETE-d8, also known as 5(S)-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid-d8, is a deuterated analog of 5(S)-HETE. This compound is a stable isotope-labeled derivative of 5(S)-HETE, which is a significant eicosanoid derived from arachidonic acid. Eicosanoids are signaling molecules that play crucial roles in various physiological and pathological processes, including inflammation and immune responses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5(S)-HETE-d8 typically involves the deuteration of arachidonic acid followed by enzymatic or chemical oxidation. The process begins with the incorporation of deuterium atoms into arachidonic acid, which can be achieved through catalytic hydrogenation using deuterium gas. The deuterated arachidonic acid is then subjected to oxidation using lipoxygenase enzymes or chemical oxidants to produce this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration of arachidonic acid followed by purification and oxidation. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and ensure the quality of this compound.
化学反応の分析
Types of Reactions: 5(S)-HETE-d8 undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized eicosanoids.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Substitution reactions can occur at the hydroxyl group or the double bonds in the eicosanoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include lipoxygenase enzymes, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Further oxidized eicosanoids such as leukotrienes and prostaglandins.
Reduction Products: Reduced forms of this compound, potentially leading back to deuterated arachidonic acid.
Substitution Products: Modified eicosanoids with different functional groups.
科学的研究の応用
5(S)-HETE-d8 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. Some key applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of eicosanoids.
Biology: Studied for its role in cell signaling and inflammation.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用機序
5(S)-HETE-d8 exerts its effects by interacting with specific receptors and enzymes involved in eicosanoid signaling pathways. It binds to G-protein coupled receptors (GPCRs) on cell surfaces, leading to the activation of downstream signaling cascades. These pathways regulate various cellular processes, including inflammation, immune response, and cell proliferation. The deuterium labeling allows for detailed studies of the metabolic pathways and the identification of molecular targets.
類似化合物との比較
5(S)-HETE: The non-deuterated analog of 5(S)-HETE-d8, involved in similar biological processes.
12(S)-HETE: Another eicosanoid derived from arachidonic acid, with distinct signaling roles.
15(S)-HETE: A different hydroxyeicosatetraenoic acid with unique biological functions.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it a valuable tool in research for understanding eicosanoid metabolism and function.
特性
IUPAC Name |
(5S,6E,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-5-hydroxyicosa-6,8,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1/i6D,7D,9D,10D,12D,13D,16D,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJOOYOSFUGPC-IWMWOOIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\[C@]([2H])(CCCC(=O)O)O)/[2H])/[2H])/CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


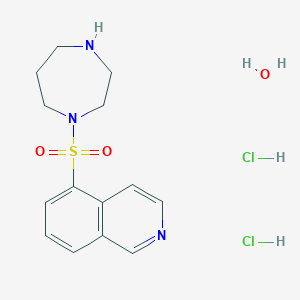
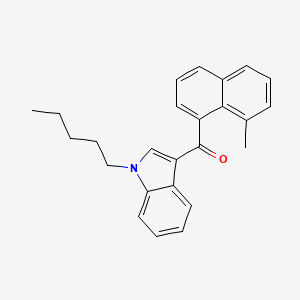
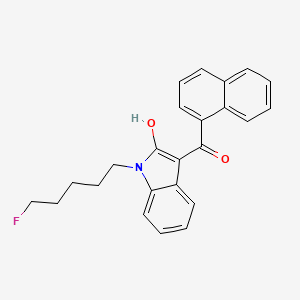
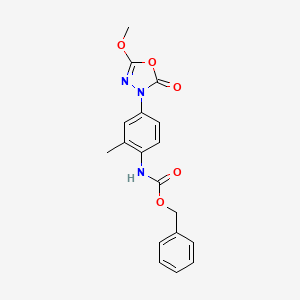
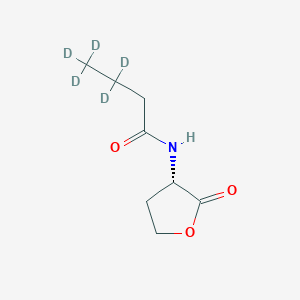
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
